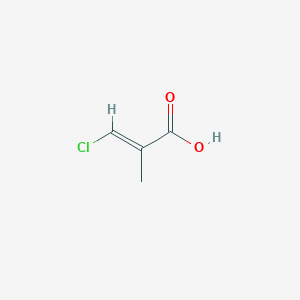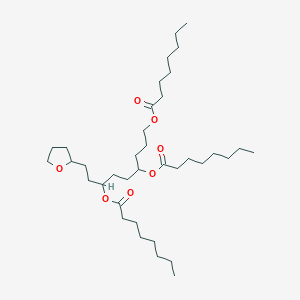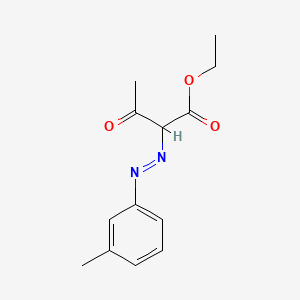
3-Oxo-2-(m-tolylazo)butyric acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2-(m-tolylazo)butyric acid ethyl ester is an organic compound with a complex structure that includes an azo group, a ketone, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(m-tolylazo)butyric acid ethyl ester typically involves the reaction of m-tolylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes oxidation to form the azo compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactors can help control reaction conditions such as temperature and pressure more precisely, leading to higher efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-(m-tolylazo)butyric acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The azo group can be further oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form hydrazine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
3-Oxo-2-(m-tolylazo)butyric acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its azo group, which can undergo bioreductive cleavage.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon reduction.
Industry: Utilized in the production of dyes and pigments due to its azo functionality.
Mechanism of Action
The mechanism of action of 3-Oxo-2-(m-tolylazo)butyric acid ethyl ester involves its interaction with various molecular targets:
Molecular Targets: The azo group can interact with enzymes that catalyze reduction reactions, leading to the cleavage of the azo bond and the release of active metabolites.
Pathways Involved: The compound can participate in redox cycling, generating reactive oxygen species that can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-oxo-2-(m-tolylhydrazono)butyric acid ethyl ester: Similar structure but with a bromine atom, which can influence its reactivity and applications.
3-Oxo-3-(m-tolyl)propionic acid ethyl ester: Lacks the azo group, making it less reactive in redox processes.
Uniqueness
3-Oxo-2-(m-tolylazo)butyric acid ethyl ester is unique due to its combination of an azo group and a ketone, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
5869-57-8 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
ethyl 2-[(3-methylphenyl)diazenyl]-3-oxobutanoate |
InChI |
InChI=1S/C13H16N2O3/c1-4-18-13(17)12(10(3)16)15-14-11-7-5-6-9(2)8-11/h5-8,12H,4H2,1-3H3 |
InChI Key |
WKQCFWFHPATKJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)N=NC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
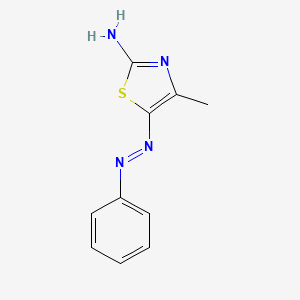
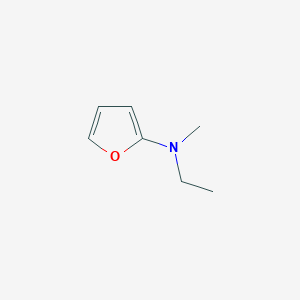
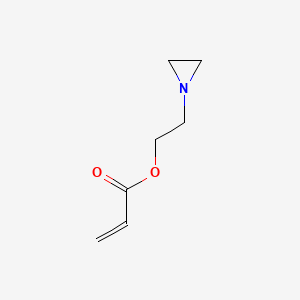
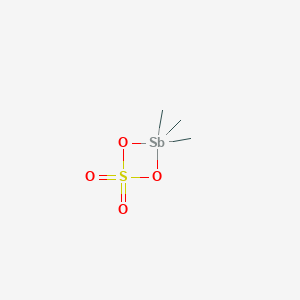
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)


